molecular formula C13H13IN2O4 B1407530 t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate CAS No. 1713160-51-0

t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate

Cat. No. B1407530
CAS RN: 1713160-51-0
M. Wt: 388.16 g/mol
InChI Key: JEONRGIOYRJXGB-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives often starts from commercially available materials and uses simple reagents. For example, the total synthesis of lycogarubin C and lycogalic acid A was commenced from (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, and after seven synthetic steps, gave 1-(tert-butyl) 2,5-dimethyl 3,4-bis(2-oxoethyl)-1 H-pyrrole-1,2,5-tricarboxylate .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a significant heterocyclic system. The empirical formula of tert-Butyl 1-indolecarboxylate, a related compound, is C13H15NO2 .


Chemical Reactions Analysis

Indole derivatives are often used as reactants for the preparation of various biologically active compounds. They can undergo various chemical reactions, including palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and Friedel-Crafts alkylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives vary. For instance, tert-Butyl 1-indolecarboxylate has a boiling point of 201 °C, a density of 1.07 g/mL at 25 °C, and a refractive index of n 20/D 1.543 .

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Indole derivatives are integral in synthesizing various alkaloids, which are prominent in many natural products and pharmaceuticals. The presence of the t-butyl group in tert-butyl 3-iodo-4-nitroindole-1-carboxylate allows for selective functionalization, making it a valuable precursor in constructing complex alkaloid structures .

Anticancer Research

The nitro group in 4-nitroindole derivatives has been associated with potential anticancer properties. Researchers are exploring these compounds for their ability to inhibit cancer cell growth and proliferation, making them candidates for developing new cancer therapies .

Antimicrobial Applications

Indole derivatives exhibit antimicrobial activity, and the iodine substituent on the indole ring of tert-butyl 3-iodo-4-nitroindole-1-carboxylate could enhance this property. This makes it a compound of interest in the development of new antimicrobial agents .

Neuroprotective Agents

The indole core is a common feature in molecules with neuroprotective effects. The tert-butyl 3-iodo-4-nitroindole-1-carboxylate could serve as a scaffold for synthesizing compounds that protect neuronal cells against damage or degeneration .

Development of Organic Light-Emitting Diodes (OLEDs)

Indole derivatives can be used in the synthesis of organic semiconductors, which are crucial for OLED technology. The electronic properties of tert-butyl 3-iodo-4-nitroindole-1-carboxylate could be fine-tuned to develop materials with desirable photophysical characteristics for OLED applications .

Enzyme Inhibition Studies

The structural diversity of indole derivatives makes them suitable for studying enzyme interactions. tert-Butyl 3-iodo-4-nitroindole-1-carboxylate could be used to design inhibitors for enzymes that are therapeutic targets in various diseases .

Future Directions

The future directions in the research of indole derivatives involve the investigation of novel methods of synthesis and their application as biologically active compounds for the treatment of various disorders .

properties

IUPAC Name

tert-butyl 3-iodo-4-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-8(14)11-9(15)5-4-6-10(11)16(18)19/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEONRGIOYRJXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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